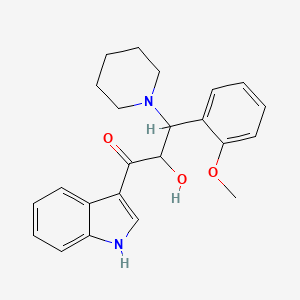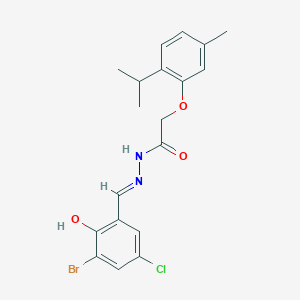![molecular formula C15H9ClN4O B6063516 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B6063516.png)
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is not yet fully understood. However, studies have shown that it acts by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has also been shown to inhibit the activity of various enzymes involved in inflammation.
Biochemical and Physiological Effects:
The compound 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism in preventing cancer growth. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it an excellent candidate for studying the mechanisms involved in cancer growth and inflammation. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to produce in large quantities.
Future Directions
There are several future directions for research involving 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol. One of the potential directions is to study its potential as an anti-viral agent, where it has shown promising results in inhibiting the replication of various viruses. Another potential direction is to study its potential as a neuroprotective agent, where it has shown promising results in reducing neuroinflammation. Additionally, further studies can be conducted to understand the exact mechanism of action of this compound and to optimize its synthesis process for large-scale production.
Conclusion:
In conclusion, 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-cancer and anti-inflammatory activity make it an excellent candidate for studying the mechanisms involved in cancer growth and inflammation. Further research is needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale production.
Synthesis Methods
The synthesis of 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol involves several steps. The first step involves the reaction between 2-aminobenzoic acid and 2-chlorobenzoyl chloride in the presence of triethylamine to form 2-(2-chlorobenzoyl)benzoic acid. The second step involves the reaction between 2-(2-chlorobenzoyl)benzoic acid and thionyl chloride to form 2-(2-chlorobenzoyl)benzoyl chloride. The third step involves the reaction between 2-(2-chlorobenzoyl)benzoyl chloride and 4-amino-5-chloro-2-methoxybenzoic acid in the presence of triethylamine and N,N-dimethylformamide to form 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol.
Scientific Research Applications
The compound 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol has found applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, where it has shown promising results in reducing inflammation.
properties
IUPAC Name |
4-(10-chloro-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O/c16-11-2-1-3-12-13(11)15-18-14(19-20(15)8-17-12)9-4-6-10(21)7-5-9/h1-8,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRWPDTZTIZJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=NC(=NN3C=N2)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(10-Chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyryl-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6063449.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)

![N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6063470.png)
![1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)
![methyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063488.png)
![1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6063500.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6063503.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063521.png)

![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-phenoxyethanamine](/img/structure/B6063550.png)